molecular formula C40H52N8O10S2 B611331 Thal-sns-032

Thal-sns-032

Cat. No.: B611331
M. Wt: 869.0 g/mol
InChI Key: BXDZOYLPNAIDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

THAL-SNS-032 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade cyclin-dependent kinase 9 (CDK9), a transcriptional regulator critical for cancer cell survival . It conjugates the multi-kinase inhibitor SNS-032 to a thalidomide-derived E3 ligase recruiter, enabling CRBN-mediated ubiquitination and proteasomal degradation of CDK9 . Unlike traditional kinase inhibitors, this compound achieves sustained pharmacological effects by eliminating CDK9 protein rather than transiently inhibiting its enzymatic activity . Preclinical studies demonstrate its potency in HER2-positive breast cancer, acute lymphoblastic leukemia (MOLT4), and other malignancies, with IC50 values in the nanomolar range .

Chemical Reactions Analysis

THAL-SNS-032 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Mechanism of Action

Compound Type Primary Target Mechanism Key Advantage(s)
THAL-SNS-032 PROTAC CDK9 Induces CRBN-dependent CDK9 degradation Sustained cytotoxicity post-washout; targets non-enzymatic CDK9 functions
SNS-032 Multi-kinase inhibitor CDK1/2/7/9 ATP-competitive kinase inhibition Broad-spectrum activity against CDKs; validated in AML and breast cancer
NVP-2 Selective CDK9 inhibitor CDK9 ATP-competitive inhibition of CDK9 kinase High selectivity for CDK9; rapid suppression of RNA Pol II phosphorylation

Key Insights :

  • This compound achieves catalytic, sub-stoichiometric degradation of CDK9, sparing other SNS-032 targets like CDK1/2/7 .
  • SNS-032 inhibits multiple CDKs (IC50 for CDK9: ~164.5 nM in MCF-7/TAX cells) but lacks selectivity, leading to off-target effects .
  • NVP-2 shows superior selectivity for CDK9 inhibition but transient effects compared to this compound’s prolonged degradation .

Selectivity and Degradation Efficiency

  • This compound :
    • Degrades CDK9 by >2-log fold in MOLT4 cells within 1 hour, with minimal impact on CDK1/2/7 .
    • Partial CDK10 degradation observed after prolonged exposure (24+ hours) .
    • Selectivity driven by CRBN binding efficiency and sub-stoichiometric activity .
  • SNS-032 :
    • Broadly inhibits CDK1, CDK2, CDK7, and CDK9 in biochemical assays (IC50 range: 1–100 nM) .
    • Induces apoptosis in AML cells but lacks tumor specificity, increasing toxicity risks .

Contrast : this compound’s PROTAC design converts SNS-032’s promiscuity into CDK9-selective degradation, reducing off-target kinase inhibition .

Pharmacological and Transcriptional Effects

  • Cytotoxicity :
    • This compound inhibits proliferation in 11 leukemia cell lines at lower concentrations than SNS-032 (e.g., IC50 of 50 nM vs. 100 nM in MOLT4) .
    • In HER2-positive breast cancer (BT474, T47D), this compound exhibits a 10-fold higher potency than SNS-032 .
  • Transcriptional Suppression :
    • Both this compound and NVP-2 inhibit RNA Pol II Serine 2 phosphorylation, a marker of transcriptional elongation .
    • This compound’s gene expression profile correlates more closely with NVP-2 than SNS-032, suggesting CDK9 degradation mimics selective inhibition .

Toxicity and Resistance

  • Toxicity :
    • This compound causes severe gastrointestinal toxicity in mice (2.5 mg/kg dose) due to CDK9’s role in gut epithelium .
    • SNS-032 exhibits dose-limiting hematologic toxicity in clinical trials, limiting its utility .
  • Resistance :
    • The CDK9-L156F mutation reduces this compound’s binding affinity, compromising degradation efficiency .
    • Resistance mechanisms for NVP-2 remain uncharacterized, but its ATP-competitive nature may predispose to kinase domain mutations .

Pharmacodynamic Durability

  • This compound’s effects persist for 24+ hours post-washout, whereas NVP-2 and SNS-032 require continuous exposure .
  • Degradation-induced apoptosis (via caspase-3 activation) is irreversible, unlike transient kinase inhibition .

Biological Activity

THAL-SNS-032 is a novel compound developed as a selective degrader of cyclin-dependent kinase 9 (CDK9), which plays a critical role in transcriptional regulation. This compound is a conjugate of the multi-targeting kinase inhibitor SNS-032 and thalidomide, designed to exploit the cereblon (CRBN) E3 ligase pathway for targeted protein degradation. The biological activity of this compound has garnered attention due to its potential therapeutic applications in various malignancies, particularly in hematological cancers.

Selective Degradation of CDK9

This compound operates through a mechanism known as PROTAC (Proteolysis Targeting Chimera), which facilitates the targeted degradation of specific proteins. The compound exhibits potent and selective degradation of CDK9 with an effective concentration (EC50) of approximately 4 nM , significantly outperforming other cyclin-dependent kinases (CDKs) such as CDK2, CDK1, and CDK7, which have EC50 values of 62 nM , 171 nM , and 398 nM , respectively . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacodynamics

The degradation kinetics of this compound were evaluated in MOLT4 cells, revealing that treatment with concentrations as low as 250 nM resulted in complete CDK9 degradation. Notably, this effect was observed to persist for at least 24 hours , indicating a prolonged pharmacodynamic action compared to traditional inhibitors . In contrast, other CDKs showed little to no change in protein levels under similar conditions, underscoring the specificity of this compound for CDK9 .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various leukemia cell lines. For example, it has been shown to induce apoptosis in sensitive cell lines such as BT474 and T47D, with significant increases in markers of apoptosis following treatment. Western blot analyses indicated that this compound treatment resulted in decreased levels of anti-apoptotic proteins like Mcl-1 and XIAP, further supporting its mechanism as an apoptosis inducer .

Case Studies

Case Study 1: Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC)
A study investigated the combination of this compound with an EZH2 inhibitor in PDAC models. The results highlighted that this compound significantly enhanced antitumor effects when used alongside other therapeutic agents, suggesting its potential role in combination therapies for aggressive cancers .

Case Study 2: Resistance Mechanisms
Research involving trastuzumab-resistant BT474-derived cell lines revealed that these cells exhibited heightened sensitivity to this compound compared to their parental counterparts. This suggests that this compound may overcome certain resistance mechanisms commonly encountered in cancer therapies .

In Vivo Studies

In vivo experiments have shown that this compound can induce tumor regression in xenograft models; however, toxicity remains a concern. Notably, gastrointestinal disorders were observed at therapeutic doses, indicating that careful dose management will be essential for clinical applications .

Summary Table of Biological Activity

Parameter Value
Target CDK9
EC50 for CDK9 4 nM
EC50 for CDK2 62 nM
EC50 for CDK1 171 nM
EC50 for CDK7 398 nM
Complete Degradation Concentration 250 nM
Duration of Effect ≥24 hours

Properties

IUPAC Name

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52N8O10S2/c1-40(2,3)29-21-43-32(58-29)24-59-33-22-44-39(60-33)46-35(51)25-9-13-47(14-10-25)23-31(50)42-12-16-56-18-20-57-19-17-55-15-11-41-27-6-4-5-26-34(27)38(54)48(37(26)53)28-7-8-30(49)45-36(28)52/h4-6,21-22,25,28,41H,7-20,23-24H2,1-3H3,(H,42,50)(H,44,46,51)(H,45,49,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDZOYLPNAIDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)CC(=O)NCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52N8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Thal-sns-032
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Thal-sns-032
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Thal-sns-032
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Thal-sns-032
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Thal-sns-032
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Thal-sns-032

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